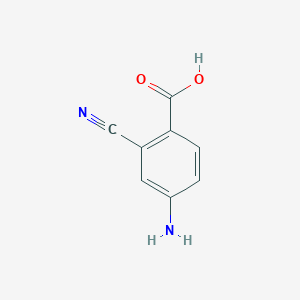

4-Amino-2-cyanobenzoic acid

Description

BenchChem offers high-quality 4-Amino-2-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOPOUVWODSDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369820-01-8 | |

| Record name | 4-Amino-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-cyanobenzoic acid synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-cyanobenzoic Acid

Abstract

4-Amino-2-cyanobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and functional materials. Its unique trifunctional aromatic structure, featuring amino, cyano, and carboxylic acid moieties, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the predominant synthetic pathways to 4-Amino-2-cyanobenzoic acid, with a strong emphasis on the underlying reaction mechanisms and the strategic rationale behind experimental choices. We will dissect a common multi-step synthesis beginning from a substituted toluene precursor, detailing the critical transformations including nitration, oxidation, reduction, and the culminating Sandmeyer cyanation. Each stage is presented with detailed protocols and mechanistic insights to equip researchers with the foundational knowledge required for successful and optimized synthesis.

Introduction: The Strategic Importance of 4-Amino-2-cyanobenzoic Acid

Chemical Profile

-

The carboxylic acid (-COOH) group, which can undergo esterification, amide bond formation, or serve as a directing group.

-

The amino (-NH₂) group , a nucleophilic center and a precursor to diazonium salts, enabling a wide range of subsequent transformations.

-

The cyano (-CN) group , an electron-withdrawing group that influences the aromatic ring's reactivity and can be hydrolyzed to a carboxylic acid or reduced to an amine.

The strategic placement of these groups—particularly the ortho-cyano and para-amino relationship to the carboxyl group—presents both challenges and opportunities in its synthesis.

Significance in Synthesis

This compound serves as a crucial intermediate in the development of therapeutic agents and advanced materials.[1] The distinct functionalities allow for sequential, regioselective reactions, making it a valuable scaffold in medicinal chemistry and materials science. Known processes for producing cyanobenzoic acid derivatives often start from expensive or less available materials, making the development of efficient and scalable synthetic routes a significant area of research.[2]

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-Amino-2-cyanobenzoic acid is not a trivial one-step process. The functional groups require careful introduction and manipulation to achieve the desired substitution pattern. A logical retrosynthetic approach involves disconnecting the most synthetically accessible bonds, which points towards a strategy of building the molecule from a simpler, commercially available starting material.

A common and industrially relevant approach begins with a substituted toluene derivative, sequentially introducing the required functional groups. The key challenge lies in the order of operations: introducing the cyano group late in the sequence via a Sandmeyer reaction is often preferred, as the nitrile functionality can be sensitive to the harsh conditions required for earlier steps like the oxidation of a methyl group.[2]

Caption: Retrosynthetic analysis of 4-Amino-2-cyanobenzoic acid.

A Validated Multi-Step Synthetic Pathway

A robust and frequently cited pathway for synthesizing cyanobenzoic acid derivatives initiates with 2-amino-4-nitrotoluene.[2][3] This method involves a sequence of functional group transformations that are well-established in organic chemistry.

Overall Synthesis Workflow

The complete synthesis can be visualized as a four-stage process, where the aromatic core is systematically modified to introduce the cyano and carboxylic acid groups in the correct positions relative to the final amino group.

Caption: High-level experimental workflow for the synthesis.

Step 1 & 2: Formation of an Amino Intermediate for Cyanation

The initial steps focus on converting the starting material, 2-amino-4-nitrotoluene, into a suitable precursor for the introduction of the cyano group. A common strategy involves replacing the initial amino group with a halogen via a Sandmeyer reaction, reducing the nitro group, and then performing a second Sandmeyer reaction to introduce the nitrile.

A process outlined in patent literature involves the following sequence:

-

Diazotization of 2-amino-4-nitrotoluene : The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and an acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] This temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Reduction : The nitro group of the resulting compound is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C or Ni) or by using a metal in an acidic solution (e.g., Fe/HCl or SnCl₂/HCl).[2][3]

Step 3: The Core Transformation - Sandmeyer Cyanation

This is the key step for introducing the nitrile functionality. The Sandmeyer reaction allows for the substitution of an aromatic amino group via its diazonium salt with a nucleophile, in this case, a cyanide ion.[4]

-

Mechanism Rationale : The reaction proceeds through a radical mechanism initiated by a single-electron transfer from a copper(I) cyanide complex to the diazonium salt.

-

Diazotization : The primary aromatic amine (from Step 2) is converted into a diazonium salt with nitrous acid at low temperature.

-

Electron Transfer : The copper(I) catalyst donates an electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The copper is oxidized to copper(II).

-

Ligand Transfer : The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex.[5] This regenerates the copper(I) catalyst, completing the catalytic cycle.

-

The use of a copper(I) salt (e.g., CuCN) is crucial for the reaction's success.[6]

Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.

Step 4: Final Oxidation to Carboxylic Acid

The final step is the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This transformation must be robust enough to proceed to completion but selective enough not to affect the amino or cyano groups.

-

Choice of Oxidant : Strong oxidizing agents are required. Potassium permanganate (KMnO₄) is a common choice.[3] Other options include ruthenium or iridium-derivative catalysts.[2]

-

Reaction Conditions : The reaction is typically performed in an aqueous solution under basic or neutral conditions and often requires heating to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final 4-Amino-2-cyanobenzoic acid product. The presence of the nitrile group can sometimes lead to lower yields in this step, making optimization of conditions critical.[2]

Experimental Protocols

The following protocol is a representative synthesis adapted from established procedures.[2][3] Caution: This protocol involves highly toxic reagents (cyanides) and potentially unstable intermediates (diazonium salts). It must only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Four-Step Synthesis of 4-Amino-2-cyanobenzoic acid

Objective: To synthesize 4-Amino-2-cyanobenzoic acid from 2-amino-4-nitrotoluene.

Materials:

-

2-amino-4-nitrotoluene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Iron (Fe) powder or Palladium on Carbon (Pd/C)

-

Copper(I) cyanide (CuCN)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Appropriate organic solvents (e.g., ethanol, ethyl acetate)

Step-by-Step Methodology:

-

Step 1: Synthesis of 2-Chloro-4-nitrotoluene (Illustrative Intermediate) a. Suspend 2-amino-4-nitrotoluene in concentrated HCl and cool to 0-5 °C in an ice-salt bath. b. Add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. c. In a separate flask, prepare a solution of copper(I) chloride in HCl. d. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of N₂ gas will occur. e. Allow the reaction to warm to room temperature and stir for 2-3 hours. f. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Synthesis of 3-Chloro-4-methylaniline a. Dissolve the 2-chloro-4-nitrotoluene from the previous step in ethanol. b. Add iron powder and concentrated HCl. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaOH solution). e. Extract the product, wash, dry, and concentrate to yield the aniline intermediate.

-

Step 3: Synthesis of 4-Amino-2-cyanotoluene a. Repeat the diazotization procedure from Step 1a-b using 3-chloro-4-methylaniline. b. In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. c. Slowly add the diazonium salt solution to the cyanide solution at a controlled temperature. d. Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. e. Cool, extract the product, and purify by chromatography or recrystallization.

-

Step 4: Synthesis of 4-Amino-2-cyanobenzoic acid a. Suspend 4-amino-2-cyanotoluene in an aqueous solution of sodium hydroxide. b. Heat the mixture and add a solution of potassium permanganate portion-wise, maintaining a gentle reflux. The purple color of the permanganate should disappear. c. After the addition is complete, continue heating for another 1-2 hours. d. Cool the reaction and filter off the manganese dioxide byproduct. e. Acidify the clear filtrate with HCl until a precipitate forms. f. Collect the solid product by filtration, wash with cold water, and dry to obtain 4-Amino-2-cyanobenzoic acid.

Quantitative Data and Characterization

Successful synthesis requires rigorous monitoring and characterization at each step. The following table presents expected outcomes and analytical data for the final product.

| Parameter | Expected Result | Method |

| Overall Yield | 25-40% (from 2-amino-4-nitrotoluene) | Gravimetric Analysis |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | >200 °C (with decomposition) | Melting Point Apparatus |

| Purity | >98% | HPLC |

| ¹H NMR | Consistent with structure | NMR Spectroscopy |

| IR Spectrum | Peaks for -NH₂, -CN, -C=O, -OH | FTIR Spectroscopy |

Conclusion

The synthesis of 4-Amino-2-cyanobenzoic acid is a multi-step endeavor that relies on a sequence of classical organic transformations. The pathway proceeding through a substituted toluene intermediate via reduction and Sandmeyer cyanation, followed by a final oxidation, represents a viable and well-documented strategy. A thorough understanding of the mechanisms, particularly the conditions-sensitive diazotization and Sandmeyer reactions, is paramount for achieving satisfactory yields and purity. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this versatile chemical intermediate in their work.

References

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. (n.d.). The time course of synthesis of 4-cyanobenzoic acid by whole cells of.... Retrieved from [Link]

-

European Patent Office. (n.d.). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Retrieved from [Link]

-

IOP Publishing. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Retrieved from [Link]

- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

-

ACS Publications. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. Retrieved from [Link]

-

PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

-

SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

York Research Database. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Amino-2-cyanobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from related analogs, computational predictions, and established analytical methodologies to offer a thorough scientific profile. It is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction: The Scientific Rationale

4-Amino-2-cyanobenzoic acid belongs to a class of substituted aromatic compounds that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—on a benzene ring imparts a unique combination of reactivity, polarity, and hydrogen bonding capabilities. These features make it an attractive scaffold for designing molecules with specific biological activities or material properties.

The strategic placement of the amino and cyano groups on the benzoic acid framework can influence its electronic properties, acidity, and three-dimensional conformation. Such structural nuances are critical in drug design for optimizing ligand-receptor interactions and in materials science for controlling self-assembly and bulk properties. This guide aims to provide a foundational understanding of these characteristics to facilitate further research and development.

Molecular Structure and Identification

A clear identification of the molecule is paramount. 4-Amino-2-cyanobenzoic acid is structurally distinct from its isomers, and it is crucial to use the correct identifiers to ensure the integrity of research data.

-

Chemical Name: 4-Amino-2-cyanobenzoic acid

-

CAS Number: 1369820-01-8[1]

-

Molecular Formula: C₈H₆N₂O₂

-

Molecular Weight: 162.15 g/mol [1]

It is important to distinguish this compound from its isomer, 2-Amino-4-cyanobenzoic acid (CAS Number: 64630-00-8), as their physicochemical and biological properties are expected to differ.[2][3][4]

Physicochemical Properties: A Data-Driven Analysis

Due to the scarcity of direct experimental data for 4-Amino-2-cyanobenzoic acid, the following table includes data from the closely related and well-characterized compound, 4-cyanobenzoic acid, for comparative purposes. Additionally, predicted values for the target molecule are provided where available.

| Property | 4-Amino-2-cyanobenzoic Acid (Predicted/Estimated) | 4-Cyanobenzoic Acid (Experimental) | Data Source (4-Cyanobenzoic Acid) |

| Melting Point | Not available | 219-221 °C (decomposes) | [5][6] |

| Boiling Point | Not available | ~341 °C at 760 mmHg | [7] |

| Water Solubility | Likely low, enhanced at high/low pH | 1.2 g/L | [5] |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Soluble in methanol.[5][6] | [5][6] |

| pKa | Estimated to have two pKa values: one for the carboxylic acid (around 3-4) and one for the anilinium ion (around 2-3). | 3.55 (at 25 °C) | [5][6] |

Expert Insights on Property Predictions:

-

Melting Point: The introduction of an amino group capable of hydrogen bonding is expected to influence the crystal lattice energy. However, without experimental data, a precise prediction is challenging.

-

Solubility: The amphoteric nature of 4-Amino-2-cyanobenzoic acid, with both a basic amino group and an acidic carboxyl group, suggests its solubility will be highly pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid will be deprotonated, both increasing water solubility. Its solubility in organic solvents will be governed by the polarity of the solvent.

-

pKa: The pKa of the carboxylic acid is likely to be slightly higher (less acidic) than that of 4-cyanobenzoic acid due to the electron-donating nature of the amino group. Conversely, the pKa of the anilinium ion will be lower than that of aniline due to the electron-withdrawing effects of the cyano and carboxyl groups.

Spectroscopic Profile: The Fingerprint of a Molecule

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift, both of which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum should display signals for the six aromatic carbons, the nitrile carbon, and the carboxyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretch (Amino) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | A very broad band due to hydrogen bonding. |

| C≡N Stretch (Nitrile) | 2220-2260 | A sharp, medium-intensity band. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | A strong, sharp band. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |

| N-H Bend (Amino) | 1550-1650 | |

| C-N Stretch (Aromatic Amine) | 1250-1360 | |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | |

| O-H Bend (Carboxylic Acid) | 1395-1440 |

4.3. UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands in the ultraviolet region characteristic of a substituted benzene ring. The presence of the amino and cyano groups will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 4-Amino-2-cyanobenzoic acid is not widely published, a plausible synthetic route can be designed based on established organic chemistry reactions and patent literature describing the synthesis of related compounds.[8][9]

Proposed Synthetic Pathway:

A potential synthetic approach could start from a readily available substituted toluene derivative, followed by a series of functional group transformations. For instance, a process could involve the Sandmeyer reaction to introduce the cyano group and subsequent oxidation of the methyl group to a carboxylic acid.

A systematic workflow for the physicochemical characterization of 4-Amino-2-cyanobenzoic acid.

Conclusion and Future Directions

4-Amino-2-cyanobenzoic acid is a promising but currently under-characterized molecule with significant potential in various fields of chemical science. This guide has consolidated the available information and provided a framework for its further investigation. The immediate future of research on this compound should focus on its efficient and scalable synthesis, followed by a thorough experimental determination of its fundamental physicochemical properties. This foundational data will be invaluable for its application in rational drug design, the development of novel materials, and as a versatile building block in organic synthesis.

References

- Google Patents.

-

ChemBK. 4-Cyanobenzoic acid. [Link]

-

PubChem. Methyl 4-amino-2-cyanobenzoate. [Link]

- Google Patents.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

European Patent Office. EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. [Link]

-

Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

-

ACS Publications. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

-

PMC - NIH. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

NIST WebBook. Benzoic acid, 4-amino-2-chloro-. [Link]

-

EurekAlert!. From experience-based simulations to predictive science. [Link]

- Google Patents.

-

MDPI. Machine Learning-Based Prediction and Interpretation of Collision Outcomes for Binary Seawater Droplets. [Link]

-

EurekAlert!. Creating novel amino acid nanoparticles with enhanced anticancer activity. [Link]

-

PMC - NIH. Identifying uncertainty in physical–chemical property estimation with IFSQSAR. [Link]

-

RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[5][8]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. 4-AMINO-2-CYANOBENZOIC ACID - CAS:1369820-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 64630-00-8 2-Amino-4-cyanobenzoic acid AKSci 6892CR [aksci.com]

- 3. 64630-00-8|2-Amino-4-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 9. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Theoretical and Experimental Properties of 4-Amino-2-cyanobenzoic Acid

Abstract

4-Amino-2-cyanobenzoic acid is a substituted anthranilic acid derivative whose unique electronic and structural features—a push-pull system modulated by an ortho-cyano group—make it a molecule of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, bridging the gap between theoretical predictions derived from quantum chemical calculations and the practical realities of experimental characterization. We delve into the causality behind methodological choices for both in silico modeling and laboratory protocols, offering a self-validating framework for researchers. This document serves not just as a repository of data, but as a strategic guide for investigating molecules of this class, emphasizing the synergy between computational and empirical approaches to accelerate research and development.

Introduction: A Molecule of Strategic Interest

4-Amino-2-cyanobenzoic acid belongs to a class of small molecules that serve as versatile scaffolds in drug discovery and the synthesis of functional materials. The benzene ring is functionalized with three key groups:

-

An amino group (-NH₂) at the C4 position, acting as an electron-donating group (EDG).

-

A carboxylic acid group (-COOH) at the C1 position, a strong electron-withdrawing group (EWG).

-

A cyano group (-C≡N) at the C2 position, another potent EWG.

This specific arrangement creates a fascinating electronic profile. The para-disposed amino and carboxyl groups form a classic "push-pull" system, which is known to give rise to interesting photophysical properties and is a common motif in pharmacophores. The addition of the ortho-cyano group introduces steric hindrance and further modulates the electronic landscape, influencing molecular conformation, intermolecular interactions, and reactivity. Understanding the interplay between these groups is critical for leveraging this molecule as a synthetic building block. This guide will systematically dissect its properties, beginning with a computational forecast and followed by a blueprint for empirical validation.

Theoretical Properties: An In Silico Blueprint

Before committing to laboratory synthesis and analysis, computational modeling provides an invaluable, resource-efficient preview of a molecule's expected properties. Density Functional Theory (DFT) is the workhorse for such investigations in organic chemistry, offering a robust balance of accuracy and computational cost.

Computational Methodology

The choice of method and basis set is a critical decision that dictates the quality of the theoretical data. For molecules like 4-Amino-2-cyanobenzoic acid, which feature π-conjugation, polar functional groups, and potential for intramolecular hydrogen bonding, a well-considered approach is essential.

-

Expertise & Causality: We select the B3LYP hybrid functional . B3LYP is widely trusted for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules.[1] To accurately model both the core and valence electrons, especially on heteroatoms like nitrogen and oxygen, we employ the 6-311++G(d,p) basis set . The ++ diffuse functions are crucial for describing the lone pairs and potential non-covalent interactions, while the (d,p) polarization functions allow for greater flexibility in describing bonding orbitals, which is vital for a conjugated system.[2] Calculations are modeled in the gas phase to obtain the intrinsic properties of an isolated molecule, free from intermolecular influences.

Predicted Molecular Geometry

The optimized geometry reveals key structural parameters. The molecule is largely planar, a consequence of the sp² hybridization of the benzene ring. However, minor deviations are expected due to steric repulsion between the ortho-disposed carboxylic acid and cyano groups. An intramolecular hydrogen bond between the carboxylic proton and the nitrogen of the cyano group is a plausible conformational feature that would enhance planarity and stability.

Calculated Spectroscopic Signatures

DFT calculations allow for the pre-determination of spectra, which is instrumental in assigning peaks in subsequent experimental data.

Vibrational Frequencies (IR & Raman): Theoretical vibrational analysis predicts the frequencies and intensities of infrared and Raman bands. These frequencies correspond to specific molecular motions (stretches, bends, torsions). For 4-Amino-2-cyanobenzoic acid, several key vibrations serve as diagnostic markers:

-

-C≡N Stretch: A strong, sharp band predicted in the 2230–2240 cm⁻¹ region.[3]

-

C=O Stretch (Carboxylic Acid): A very strong band anticipated around 1720-1740 cm⁻¹ for the monomeric form.

-

N-H Stretches (Amino Group): Two distinct bands expected between 3400 and 3500 cm⁻¹ (asymmetric and symmetric stretching).

-

O-H Stretch (Carboxylic Acid): A broad band, typically centered around 3000-3300 cm⁻¹.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex aromatic substitution patterns.

Experimental Characterization: Empirical Validation

The following section outlines the protocols for synthesizing and empirically verifying the properties of 4-Amino-2-cyanobenzoic acid. Each protocol is designed as a self-validating system, ensuring the integrity of the results.

Synthesis Protocol

A common route to this class of molecules involves the cyanation of a corresponding halogenated precursor, such as 4-Amino-2-bromobenzoic acid, via a metal-catalyzed cross-coupling reaction.

Objective: To synthesize 4-Amino-2-cyanobenzoic acid with high purity.

Methodology: Rosenmund-von Braun Reaction

-

Reactant Preparation: In a dry, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-2-bromobenzoic acid (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or NMP under an inert atmosphere (N₂ or Ar).

-

Reaction: Heat the mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic substitution on the aromatic ring. Cu(I)CN is both the source of the cyanide nucleophile and the catalyst.

-

-

Workup: Cool the reaction mixture to room temperature. Pour it into a solution of aqueous ammonia or ferric chloride to complex with the copper salts.

-

Acidification & Isolation: Filter the mixture. Acidify the filtrate with concentrated HCl until a precipitate forms (pH ~2-3).

-

Purification: Collect the crude solid by vacuum filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Validation: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data as described below.

Spectroscopic Analysis Protocols

Objective: To obtain high-resolution spectroscopic data for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Trustworthiness: NMR is the gold standard for unambiguous structure elucidation in organic chemistry.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified 4-Amino-2-cyanobenzoic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the polar, amphiprotic molecule and to ensure that the acidic proton of the -COOH group is observable and can exchange with residual water in the solvent.

-

-

Instrumentation: Use a ≥400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The aromatic region (6.0-8.0 ppm) will be of particular interest, showing a characteristic splitting pattern for the three adjacent ring protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of the 8 unique carbon atoms in the molecule, including the characteristic signals for the nitrile (-C≡N) carbon (~115-120 ppm) and the carbonyl (C=O) carbon (~165-170 ppm).

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Trustworthiness: FTIR provides direct evidence of the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Compare the positions of the observed absorption bands with the theoretically predicted frequencies to confirm the presence of the cyano, amino, and carboxylic acid functionalities.

-

Comparative Analysis: Bridging Theory and Experiment

The core of this guide lies in the direct comparison of the predicted and measured data. Discrepancies are not failures of the methods but are themselves sources of valuable information.

Visualizing the Workflow

The relationship between the theoretical and experimental arms of this investigation can be visualized as a feedback loop, where each informs the other.

Caption: A workflow diagram illustrating the synergy between theoretical prediction and experimental validation.

NMR Spectral Comparison

The following table compares predicted ¹H NMR chemical shifts with expected experimental values in DMSO-d₆. The atom numbering corresponds to standard IUPAC nomenclature.

| Proton | Predicted (Gas Phase, ppm) | Expected Experimental (DMSO-d₆, ppm) | Rationale for Difference |

| H-3 | ~6.8 | ~6.9-7.1 | Ortho to -NH₂ (shielding), ortho to -CN (deshielding). Solvent effects cause minor shifts. |

| H-5 | ~6.6 | ~6.7-6.9 | Ortho to -NH₂ (strong shielding). |

| H-6 | ~7.7 | ~7.8-8.0 | Ortho to -COOH (strong deshielding). |

| -NH₂ | ~4.5 | ~5.5-6.5 (broad) | Gas phase does not account for hydrogen bonding with the DMSO solvent, which deshields the protons. |

| -COOH | ~10.0 | ~12.0-13.0 (very broad) | Strong hydrogen bonding with DMSO significantly deshields the acidic proton. |

Vibrational Spectra Comparison

Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation used in calculations. A scaling factor is often applied for better correlation.

| Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) | Rationale for Difference |

| -C≡N Stretch | ~2260 | ~2235 | Anharmonicity and intermolecular interactions in the solid state slightly lower the frequency. |

| C=O Stretch | ~1755 | ~1680-1700 | In the solid state, strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid significantly weakens the C=O bond, causing a large redshift. |

| N-H Stretches | ~3550, ~3450 | ~3480, ~3380 | Solid-state hydrogen bonding affects these frequencies, typically causing a redshift and broadening compared to the gas phase. |

Applications in Drug Development

The structural and electronic properties of 4-Amino-2-cyanobenzoic acid make it a valuable intermediate.

-

Scaffold for Kinase Inhibitors: The aminobenzoic acid core is a known hinge-binding motif for many protein kinases. The cyano group can be used to form additional hydrogen bonds or as a reactive handle for further elaboration.

-

Building Block for Heterocycles: The vicinal amino and cyano groups are precursors to condensed heterocyclic systems, such as quinazolines, which are prevalent in medicinal chemistry.[4]

-

Modulation of Physicochemical Properties: The combination of H-bond donors (-NH₂, -COOH) and an acceptor (-C≡N) allows for fine-tuning of solubility, crystal packing, and target engagement.

Conclusion

This guide has established a comprehensive framework for understanding 4-Amino-2-cyanobenzoic acid by juxtaposing its theoretical and experimental characteristics. The in silico predictions derived from DFT calculations provide a powerful, predictive lens through which to plan experiments and interpret empirical data. Conversely, the experimental results serve to validate and refine the computational models. The observed discrepancies, particularly in the vibrational frequency of the carbonyl group and the chemical shifts of exchangeable protons, highlight the profound influence of the local environment (solvation, hydrogen bonding) and underscore the importance of this integrated theoretical-experimental approach. For researchers in drug development, a thorough grasp of these properties is paramount for the rational design of next-generation therapeutics using this versatile molecular scaffold.

References

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

- BenchChem. (2025). A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. BenchChem.

- Arjunan, V., Ravindran, P., & Mohan, S. (2011). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Indian Journal of Pure & Applied Physics, 49, 82-93.

-

PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- BenchChem. (2025). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Arjunan, V., Santhanam, R., & Mohan, S. (2011). DFT and ab initio quantum chemical studies on p-cyanobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1449-1454.

- Rasayan Journal of Chemistry. (2009). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Rasayan J. Chem, 2(2), 325-330.

- Lewandowski, W., Samsonowicz, M., & Hrynaszkiewicz, T. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 185-192.

- Almalki, F. A., Al-Hussain, S. A., Armaković, S., Armaković, S. J., Al-Fahemi, J. H., & El-Emam, A. A. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)

- Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.

- Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2006). Vibrational spectroscopic studies of 4-cyanobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 617-622.

- Ghodsi, A., Gholipour, A. R., & Morsali, A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. International Journal of Molecular Sciences, 24(3), 2419.

- BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

Sources

discovery and history of 4-Amino-2-cyanobenzoic acid

An In-Depth Technical Guide to 4-Amino-2-cyanobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-cyanobenzoic acid, a pivotal intermediate in modern medicinal chemistry. The document delves into the historical context of its development, detailed synthetic pathways, physicochemical and spectroscopic properties, and its significant applications, particularly in the discovery of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights.

Introduction: The Emergence of a Versatile Scaffolding

4-Amino-2-cyanobenzoic acid has emerged as a molecule of significant interest in the realm of pharmaceutical sciences. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, an amino group, and a nitrile moiety, offers a versatile platform for the synthesis of complex molecular architectures. While the precise date of its initial discovery is not well-documented, its history is intrinsically linked to the broader development of cyanobenzoic acid derivatives and their application as crucial building blocks in organic synthesis.[1]

The strategic placement of the amino and cyano groups on the benzoic acid core allows for a wide range of chemical modifications, making it an invaluable intermediate for creating diverse libraries of compounds for high-throughput screening. The carboxylic acid provides a handle for amide bond formation, the amino group can be readily derivatized, and the nitrile group can undergo various transformations or act as a key pharmacophoric element. This versatility has positioned 4-Amino-2-cyanobenzoic acid as a key intermediate in the development of novel therapeutics, particularly in the area of antithrombotic agents.[2]

Synthesis and Purification: A Multi-Step Approach

The synthesis of 4-Amino-2-cyanobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic strategies are adapted from established methods for producing cyanobenzoic acid derivatives.[2] The following protocol is a representative example based on a patented synthetic route for related compounds.

Proposed Synthetic Pathway

The synthesis can be logically divided into four main stages, starting from a readily available substituted nitrotoluene.

Caption: Proposed synthetic pathway for 4-Amino-2-cyanobenzoic acid.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Amino-4-nitrotoluene

-

In a well-ventilated fume hood, prepare a solution of 2-Amino-4-nitrotoluene in an appropriate acidic medium (e.g., aqueous hydrochloric acid).

-

Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Reaction for Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product, 2-Cyano-4-nitrotoluene, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Reduction of the Nitro Group

-

Dissolve the crude 2-Cyano-4-nitrotoluene in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product, 2-Cyano-4-aminotoluene, with an organic solvent.

-

Dry the organic extract and evaporate the solvent to yield the crude amine.

Step 4: Oxidation of the Methyl Group

-

Suspend the crude 2-Cyano-4-aminotoluene in an aqueous solution, potentially with a co-solvent like pyridine.

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while monitoring the temperature.

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product, 4-Amino-2-cyanobenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude 4-Amino-2-cyanobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data for 4-Amino-2-cyanobenzoic acid, the following properties are based on data from the closely related compound, 4-cyanobenzoic acid, and theoretical predictions.

Physicochemical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C₈H₆N₂O₂ | - |

| Molecular Weight | 162.15 g/mol | - |

| Appearance | Off-white to light yellow crystalline solid | [1] |

| Melting Point | > 200 °C (with decomposition) | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [3] |

| pKa | ~3.5 (for the carboxylic acid) | [3] |

Spectroscopic Analysis

While experimentally obtained spectra for 4-Amino-2-cyanobenzoic acid are not widely published, the expected spectral characteristics can be predicted based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet system in the aromatic region (δ 6.5-8.0 ppm). The electron-donating amino group and the electron-withdrawing cyano and carboxyl groups will influence their chemical shifts.

-

Amine Protons: A broad singlet corresponding to the two amine protons would be expected, with its chemical shift being solvent-dependent.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton, typically at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-150 ppm.

-

Nitrile Carbon: A signal for the cyano carbon atom would appear around δ 115-120 ppm.

-

Carboxyl Carbon: The carboxylic acid carbon would be the most downfield signal, expected around δ 165-175 ppm.

Infrared (IR) Spectroscopy

Based on the IR spectrum of the related 4-cyanobenzoic acid, the following characteristic absorption bands are expected:[4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (Amine) | 3300-3500 | Medium, two bands |

| C≡N stretch (Nitrile) | 2220-2240 | Sharp, medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |

| C-N stretch (Amine) | 1250-1350 | Medium |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group and other characteristic fragments.

Applications in Drug Discovery and Development

The primary application of 4-Amino-2-cyanobenzoic acid is as a key intermediate in the synthesis of novel therapeutic agents.[2] Its trifunctional nature allows for the construction of complex molecules with desired pharmacological properties.

Antithrombotic Agents

A significant area of application is in the development of antithrombotic drugs.[2] These agents are crucial in the treatment and prevention of cardiovascular diseases such as myocardial infarction and stroke. The 4-Amino-2-cyanobenzoic acid scaffold can be elaborated to synthesize inhibitors of key enzymes in the coagulation cascade.

Sources

A Technical Guide to the Spectroscopic Profile of 4-Amino-2-cyanobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Amino-2-cyanobenzoic acid (C₈H₆N₂O₂), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced predictive modeling and comparative data from analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing foundational data for compound identification, structural elucidation, and analytical method development.

Introduction

4-Amino-2-cyanobenzoic acid is a substituted aromatic compound featuring three key functional groups: an amino group (-NH₂), a cyano group (-C≡N), and a carboxylic acid group (-COOH). This unique substitution pattern on the benzene ring makes it a versatile building block in organic synthesis. The interplay of the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups creates a distinct electronic environment, which is reflected in its spectroscopic properties. Understanding these properties is crucial for its unambiguous identification and for predicting its reactivity and potential applications.

This guide provides a detailed, albeit predictive, exploration of the spectroscopic signature of 4-Amino-2-cyanobenzoic acid. While experimental verification is always the gold standard, the data and interpretations presented herein offer a solid starting point for any research involving this compound.

Molecular Structure

The structural arrangement of functional groups is paramount to interpreting spectroscopic data. The atoms in 4-Amino-2-cyanobenzoic acid are numbered below for clarity in spectral assignments.

Caption: Molecular structure of 4-Amino-2-cyanobenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is capable of dissolving the polar compound and has exchangeable protons that do not interfere with the signals of interest.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino and carboxylic acid groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 | Broad Singlet | - | H of COOH |

| ~7.6 | Doublet | ~8.4 | H-6 |

| ~6.8 | Doublet | ~2.1 | H-3 |

| ~6.6 | Doublet of Doublets | ~8.4, ~2.1 | H-5 |

| ~6.1 | Broad Singlet | - | NH₂ |

Interpretation and Causality:

-

-COOH Proton (~12.5 ppm): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and dependent on concentration and temperature.

-

Aromatic Protons (6.6-7.6 ppm): The three aromatic protons are in different chemical environments.

-

H-6 is predicted to be the most downfield of the aromatic protons. It is ortho to the electron-withdrawing carboxylic acid group and experiences its deshielding effect. It appears as a doublet due to coupling with H-5.

-

H-3 is ortho to the strongly electron-donating amino group, which shields it, shifting it significantly upfield. It is also ortho to the cyano group. It appears as a doublet due to coupling with H-5.

-

H-5 is coupled to both H-6 and H-3, resulting in a doublet of doublets. It is shielded by the para amino group.

-

-

-NH₂ Protons (~6.1 ppm): The protons of the amino group also give rise to a broad singlet. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in a unique electronic environment.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C-7 (COOH) |

| ~154 | C-4 |

| ~134 | C-6 |

| ~120 | C-5 |

| ~118 | C-8 (CN) |

| ~115 | C-1 |

| ~112 | C-3 |

| ~105 | C-2 |

Interpretation and Causality:

-

Carboxyl Carbon (C-7, ~167 ppm): This carbon is significantly deshielded due to being double-bonded to one oxygen and single-bonded to another, placing it in the typical range for carboxylic acids.[1]

-

Aromatic Carbons (105-154 ppm):

-

C-4 (~154 ppm): The carbon attached to the strongly electron-donating amino group is the most deshielded of the ring carbons, a characteristic feature of aniline-type compounds.

-

C-2 (~105 ppm): The carbon bearing the cyano group is expected to be relatively upfield.

-

C-1, C-6, C-3, C-5: The remaining aromatic carbons have chemical shifts determined by the combined electronic effects of the three substituents. The assignments are based on predictive models that account for these complex interactions.

-

-

Nitrile Carbon (C-8, ~118 ppm): The carbon of the cyano group typically appears in this region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 4-Amino-2-cyanobenzoic acid.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-2-cyanobenzoic acid in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for 4-Amino-2-cyanobenzoic acid are based on known frequency ranges for its constituent groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |

| 3300 - 2500 | Broad | O-H stretching (carboxylic acid) |

| ~2230 | Medium-Strong | C≡N stretching (nitrile) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1620 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Medium | C=C stretching (aromatic ring) |

| ~1300 | Medium | C-O stretching |

| ~1250 | Medium | C-N stretching |

Interpretation and Causality:

-

N-H and O-H Stretching Region (2500-3500 cm⁻¹): The spectrum is expected to be complex in this region. The two sharp-to-medium peaks around 3450-3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretches of the primary amine. Overlapping this will be a very broad absorption from the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding.

-

C≡N Stretch (~2230 cm⁻¹): The nitrile group gives a very characteristic, sharp absorption in this region. Its intensity is enhanced by the electronic asymmetry of the molecule.[2]

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak is expected for the carbonyl stretch of the carboxylic acid. This is one of the most prominent peaks in the spectrum.

-

Fingerprint Region (<1650 cm⁻¹): This region will contain a multitude of bands.

-

The N-H bending vibration of the amino group is expected around 1620 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹.

-

C-O and C-N stretching bands will also be present, providing further evidence for the structure.

-

Experimental Protocol: IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups in 4-Amino-2-cyanobenzoic acid.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The predicted molecular weight of 4-Amino-2-cyanobenzoic acid (C₈H₆N₂O₂) is 162.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z = 162.

| m/z | Proposed Fragment | Formula of Fragment |

| 162 | Molecular Ion [M]⁺˙ | [C₈H₆N₂O₂]⁺˙ |

| 145 | [M - OH]⁺ | [C₈H₅N₂O]⁺ |

| 117 | [M - COOH]⁺ | [C₇H₅N₂]⁺ |

| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ |

Interpretation and Causality of Fragmentation:

The fragmentation of the molecular ion is driven by the loss of stable neutral molecules and the formation of stable carbocations.

-

Loss of a Hydroxyl Radical: The initial fragmentation is likely the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a stable acylium ion at m/z 145 .

-

Loss of a Carboxyl Radical: Another primary fragmentation pathway is the loss of the entire carboxyl group (•COOH), resulting in a fragment at m/z 117 .

-

Further Fragmentation: The fragment at m/z 117 can further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 90 .

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for 4-Amino-2-cyanobenzoic acid.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-2-cyanobenzoic acid.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

General Spectroscopic Workflow

The logical flow for analyzing a novel compound like 4-Amino-2-cyanobenzoic acid involves a multi-technique approach to unambiguously confirm its structure.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectra of 4-Amino-2-cyanobenzoic acid. By interpreting the predicted data through the lens of fundamental spectroscopic principles and causality, we have constructed a comprehensive spectral profile for this molecule. The provided protocols offer standardized methods for acquiring experimental data, which will be essential for validating these predictions. This guide serves as a valuable resource for any scientist working with or synthesizing this compound, facilitating its identification and characterization.

References

-

NMRDB.org. (n.d.). NMR Predict. Retrieved January 29, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Predictors. Retrieved January 29, 2026, from [Link]

- Arjunan, V., et al. (2011). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Rasayan Journal of Chemistry, 4(2), 275-283.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-2-cyanobenzoic acid. Retrieved January 29, 2026, from [Link]

-

Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 29, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved January 29, 2026, from [Link]

Sources

Unlocking the Potential of 4-Amino-2-cyanobenzoic Acid: A Technical Guide for Researchers

Abstract

4-Amino-2-cyanobenzoic acid, a versatile bifunctional aromatic molecule, is emerging as a critical building block in diverse fields of scientific research, from medicinal chemistry to materials science. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a nitrile group on a benzene ring, offers a rich scaffold for chemical modification and the synthesis of novel compounds with significant biological and physical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of 4-Amino-2-cyanobenzoic acid. We will delve into its role in the synthesis of heterocyclic compounds, its application as a precursor for advanced enzyme inhibitors, and its potential in the development of novel fluorescent probes and functional polymers. This guide will not only detail the theoretical underpinnings of these applications but also provide actionable experimental protocols and workflows to empower researchers in their scientific endeavors.

Introduction: The Chemical Versatility of 4-Amino-2-cyanobenzoic Acid

4-Amino-2-cyanobenzoic acid (4A2CBA) is an aromatic organic compound with the molecular formula C₈H₆N₂O₂. The strategic placement of its functional groups—an amino group at position 4, a cyano (nitrile) group at position 2, and a carboxylic acid group at position 1—creates a molecule with distinct reactive sites. This trifecta of functionality allows for a wide array of chemical transformations, making it a highly valuable intermediate in organic synthesis.

The presence of the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups influences the reactivity of the aromatic ring, enabling selective modifications. The amino group can be readily diazotized or acylated, the carboxylic acid can be esterified or converted to an amide, and the nitrile group can be hydrolyzed or reduced. This inherent reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Table 1: Physicochemical Properties of 4-Amino-2-cyanobenzoic Acid

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO and DMF |

| pKa | (Predicted) ~3-4 for the carboxylic acid, ~2-3 for the aniline nitrogen |

Core Application: A Scaffold for Heterocyclic Synthesis

Azaheterocyclic compounds are fundamental to medicinal chemistry and materials science, and 4-Amino-2-cyanobenzoic acid serves as an excellent starting material for their synthesis.[1] The arrangement of the amino and cyano groups is particularly conducive to the formation of fused heterocyclic systems.

Synthesis of Quinazoline and Quinazolinedione Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] 4-Amino-2-cyanobenzoic acid is a key precursor for the synthesis of substituted quinazolinediones. The general synthetic strategy involves the reaction of the amino group with a suitable carbonyl-containing reagent, followed by intramolecular cyclization involving the nitrile group.

Experimental Protocol: Synthesis of a Substituted Quinazolinedione from 4-Amino-2-cyanobenzoic Acid

Objective: To synthesize a 2,4-quinazolinedione derivative via a one-pot reaction.

Materials:

-

4-Amino-2-cyanobenzoic acid

-

An appropriate isocyanate (e.g., Phenyl isocyanate)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-Amino-2-cyanobenzoic acid in anhydrous DMF.

-

Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

-

Slowly add 1.1 equivalents of the desired isocyanate to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1N HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Caption: Synthesis of a substituted quinazolinedione from 4-Amino-2-cyanobenzoic acid.

Application in Drug Discovery: A Precursor for Potent Enzyme Inhibitors

The structural motifs derived from 4-Amino-2-cyanobenzoic acid are present in several classes of enzyme inhibitors, making it a valuable starting material for drug discovery and development.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.[4][5] Many PARP inhibitors feature a phthalazinone or a similar heterocyclic core, which can be synthesized from precursors like 4-Amino-2-cyanobenzoic acid. The carboxamide moiety, often present in PARP inhibitors, can be derived from the carboxylic acid and amino groups of the starting material.

The design of novel PARP inhibitors often involves creating a scaffold that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme.[6] The aromatic ring and the functional groups of 4-Amino-2-cyanobenzoic acid provide an excellent foundation for building such pharmacophores.

Workflow: Rational Design and Synthesis of a Novel PARP Inhibitor

Caption: A workflow for the design and development of novel PARP inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The 4-anilinoquinazoline scaffold, which can be derived from aminobenzoic acid precursors, has been explored for the development of carbonic anhydrase inhibitors.[2] The amino group of 4-Amino-2-cyanobenzoic acid can be functionalized to introduce the necessary sulfonamide or other zinc-binding groups required for potent inhibition.

Emerging Applications in Materials Science and Imaging

The unique electronic and structural properties of 4-Amino-2-cyanobenzoic acid and its derivatives open up possibilities in materials science and bio-imaging.

Development of Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing biological processes in real-time.[7][8][9] The rigid aromatic structure of 4-Amino-2-cyanobenzoic acid can serve as a core for the development of novel fluorophores. The amino group can act as an electron donor, and the cyano and carboxyl groups as electron acceptors, creating a push-pull system that can lead to interesting photophysical properties, including fluorescence.

Furthermore, the reactive handles on the molecule allow for the attachment of specific recognition moieties for targeting particular biomolecules or for sensing changes in the cellular environment (e.g., pH, ion concentration). The carboxyl group, for instance, can be converted into an electron-deficient amide to create fluorogenic probes that exhibit enhanced fluorescence upon binding to their target.[10]

Experimental Protocol: Synthesis of a Simple Fluorogenic Probe

Objective: To synthesize a fluorogenic probe by modifying the carboxyl group of a 4-Amino-2-cyanobenzoic acid derivative.

Materials:

-

Methyl 4-amino-2-cyanobenzoate (or a similar ester derivative)

-

A primary or secondary amine of interest (targeting moiety)

-

A suitable coupling agent (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the methyl 4-amino-2-cyanobenzoate in the anhydrous solvent.

-

Add the amine, coupling agent, and base to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired fluorogenic probe.

-

Characterize the probe using NMR, mass spectrometry, and study its photophysical properties (absorption and emission spectra) in the presence and absence of its target.

Monomer for Functional Polymers

The bifunctional nature of 4-Amino-2-cyanobenzoic acid makes it a candidate for incorporation into polymers to impart specific properties.[11] The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters. The pendant nitrile group can then be used for post-polymerization modification or to enhance properties such as thermal stability and chemical resistance. The rigid aromatic core can also contribute to the development of liquid crystalline polymers.

Conclusion and Future Perspectives

4-Amino-2-cyanobenzoic acid is a molecule of significant synthetic potential. Its versatile chemical nature allows for the construction of a wide range of complex molecules with important applications in medicinal chemistry and materials science. As a readily available building block, it provides a platform for the development of novel heterocyclic compounds, potent enzyme inhibitors, and innovative fluorescent probes. The experimental protocols and workflows outlined in this guide are intended to serve as a starting point for researchers to explore the vast potential of this compound. Future research will undoubtedly uncover new and exciting applications for 4-Amino-2-cyanobenzoic acid and its derivatives, further solidifying its importance in the landscape of chemical synthesis and discovery.

References

- Abdel-Ghani, T. M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Scientific Reports, 12(1), 5393.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Broad Impact of 4-Cyanobenzoic Acid in Chemical Applications. Retrieved from [Link]